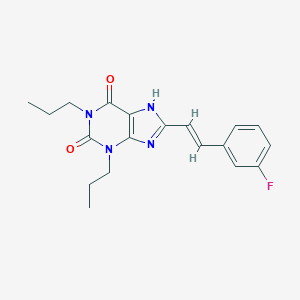
(E)-8-(3-Fluorostyryl)-1,3-dipropylxanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-8-(3-Fluorostyryl)-1,3-dipropylxanthine (KF17837) is a potent and selective antagonist of the adenosine A2A receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer.
Mechanism Of Action
(E)-8-(3-Fluorostyryl)-1,3-dipropylxanthine is a selective antagonist of the adenosine A2A receptor. Adenosine is an endogenous purine nucleoside that acts as a neuromodulator in the central nervous system. Adenosine A2A receptors are predominantly expressed in the striatum and are involved in the regulation of dopamine release. (E)-8-(3-Fluorostyryl)-1,3-dipropylxanthine blocks the binding of adenosine to the A2A receptor, thereby reducing the inhibitory effect of adenosine on dopamine release.
Biochemical And Physiological Effects
(E)-8-(3-Fluorostyryl)-1,3-dipropylxanthine has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which is thought to be responsible for its neuroprotective effects in animal models of Parkinson's disease and Huntington's disease. (E)-8-(3-Fluorostyryl)-1,3-dipropylxanthine has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Advantages And Limitations For Lab Experiments
(E)-8-(3-Fluorostyryl)-1,3-dipropylxanthine is a potent and selective antagonist of the adenosine A2A receptor, which makes it a valuable tool for studying the role of the A2A receptor in various diseases. However, (E)-8-(3-Fluorostyryl)-1,3-dipropylxanthine has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. (E)-8-(3-Fluorostyryl)-1,3-dipropylxanthine also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for the study of (E)-8-(3-Fluorostyryl)-1,3-dipropylxanthine. One potential application is in the treatment of neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. (E)-8-(3-Fluorostyryl)-1,3-dipropylxanthine has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential as a therapeutic agent. Another potential application is in the treatment of cancer. (E)-8-(3-Fluorostyryl)-1,3-dipropylxanthine has been shown to inhibit the growth of cancer cells, and further research is needed to determine its potential as an anticancer agent. Finally, (E)-8-(3-Fluorostyryl)-1,3-dipropylxanthine could be used as a tool for studying the role of the adenosine A2A receptor in various physiological and pathological processes.
Synthesis Methods
(E)-8-(3-Fluorostyryl)-1,3-dipropylxanthine is synthesized by the reaction of 3-fluorocinnamaldehyde with 1,3-dipropylxanthine in the presence of a base. The reaction proceeds through a Knoevenagel condensation reaction, followed by a Michael addition reaction, to yield (E)-8-(3-Fluorostyryl)-1,3-dipropylxanthine as a yellow solid.
Scientific Research Applications
(E)-8-(3-Fluorostyryl)-1,3-dipropylxanthine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Huntington's disease. (E)-8-(3-Fluorostyryl)-1,3-dipropylxanthine has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
properties
CAS RN |
147700-43-4 |
|---|---|
Product Name |
(E)-8-(3-Fluorostyryl)-1,3-dipropylxanthine |
Molecular Formula |
C19H21FN4O2 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
8-[(E)-2-(3-fluorophenyl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C19H21FN4O2/c1-3-10-23-17-16(18(25)24(11-4-2)19(23)26)21-15(22-17)9-8-13-6-5-7-14(20)12-13/h5-9,12H,3-4,10-11H2,1-2H3,(H,21,22)/b9-8+ |
InChI Key |
WKAOIIMNNQWXSP-CMDGGOBGSA-N |
Isomeric SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=CC(=CC=C3)F |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC(=CC=C3)F |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC(=CC=C3)F |
synonyms |
(E)-1,3-Dipropyl-8-(2-(3-fluorophenyl)ethenyl)-3,7-dihydro-1H-purine-2 ,6-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



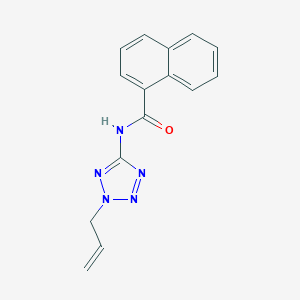
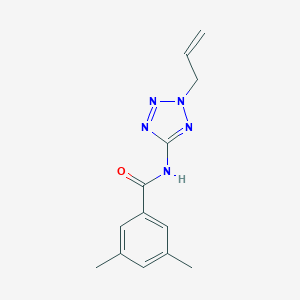
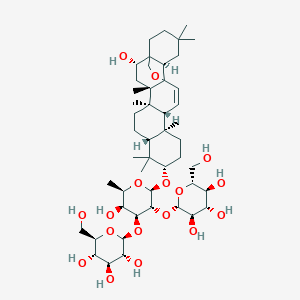
![[(2R)-2-hexanoyloxy-3-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate](/img/structure/B235076.png)
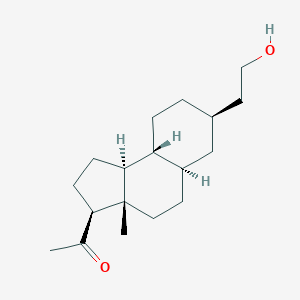
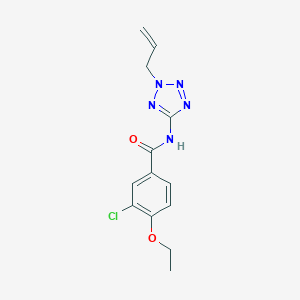
![N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide](/img/structure/B235086.png)
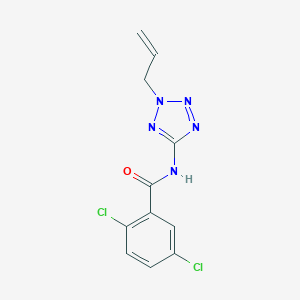
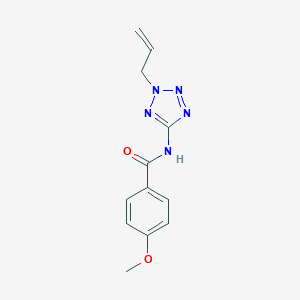
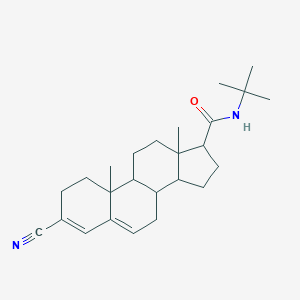
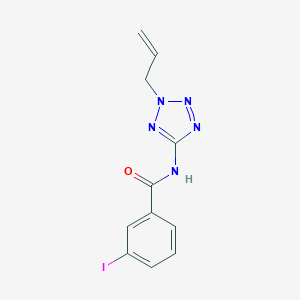


![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide](/img/structure/B235110.png)